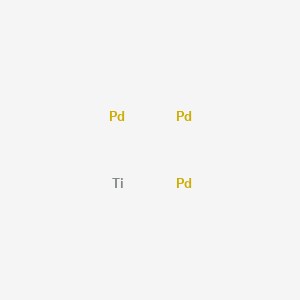
Palladium--titanium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium–titanium (3/1) is an intermetallic compound composed of three parts palladium and one part titanium. This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and significant hydrogen storage capacity. These characteristics make it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palladium–titanium (3/1) can be synthesized through several methods, including:
Mechanical Alloying: This involves the high-energy ball milling of palladium and titanium powders. The process requires precise control of milling time and atmosphere to achieve the desired stoichiometry and phase composition.
Arc Melting: In this method, palladium and titanium are melted together in an arc furnace under an inert atmosphere. The molten mixture is then rapidly cooled to form the intermetallic compound.
Chemical Vapor Deposition (CVD): This technique involves the deposition of palladium and titanium precursors onto a substrate, followed by thermal treatment to form the intermetallic compound.
Industrial Production Methods
Industrial production of palladium–titanium (3/1) typically involves large-scale arc melting or mechanical alloying. These methods are preferred due to their scalability and ability to produce high-purity materials.
Analyse Des Réactions Chimiques
Types of Reactions
Palladium–titanium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and titanium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Palladium–titanium (3/1) can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Various halides and organometallic compounds can be used under controlled conditions.
Major Products
Oxidation: Palladium oxide (PdO) and titanium oxide (TiO2).
Reduction: Metallic palladium and titanium.
Substitution: New intermetallic compounds depending on the substituting element.
Applications De Recherche Scientifique
Palladium–titanium (3/1) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Hydrogen Storage: The compound’s ability to absorb and release hydrogen makes it valuable for hydrogen storage applications.
Biomedical Applications: Palladium–titanium (3/1) nanoparticles are explored for their potential in drug delivery, imaging, and as antimicrobial agents.
Energy Storage: It is used in the development of advanced batteries and fuel cells due to its excellent electrochemical properties.
Mécanisme D'action
The mechanism by which palladium–titanium (3/1) exerts its effects varies depending on the application:
Catalysis: The compound provides active sites for the adsorption and activation of reactants, facilitating various chemical transformations.
Hydrogen Storage: Palladium–titanium (3/1) forms hydrides, where hydrogen atoms are absorbed into the metal lattice, allowing for reversible hydrogen storage.
Biomedical Applications: The nanoparticles interact with biological molecules, leading to enhanced drug delivery or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium-Platinum (3/1): Similar catalytic properties but higher cost.
Titanium-Nickel (3/1): Known for shape memory effects but less effective in catalysis.
Palladium-Copper (3/1): Good catalytic activity but lower hydrogen storage capacity.
Uniqueness
Palladium–titanium (3/1) stands out due to its combination of high thermal stability, excellent catalytic activity, and significant hydrogen storage capacity. This makes it a versatile material for various applications, from catalysis to energy storage and biomedical uses.
Propriétés
Numéro CAS |
12066-72-7 |
|---|---|
Formule moléculaire |
Pd3Ti |
Poids moléculaire |
367.1 g/mol |
Nom IUPAC |
palladium;titanium |
InChI |
InChI=1S/3Pd.Ti |
Clé InChI |
RAFFEOIEIIDOOW-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Pd].[Pd].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14726537.png)
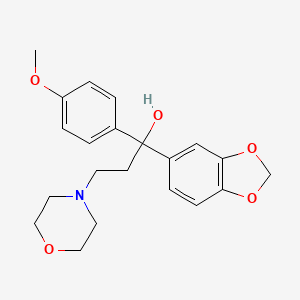

![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol](/img/structure/B14726548.png)

![4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14726569.png)
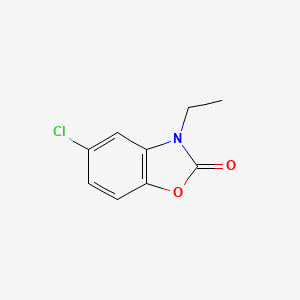
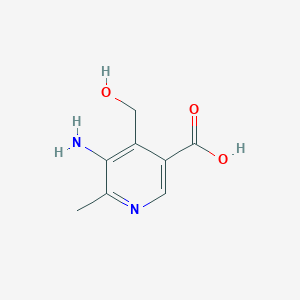
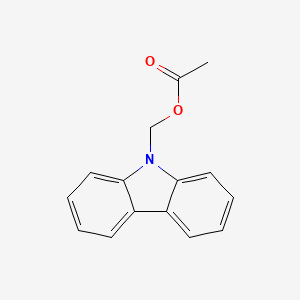
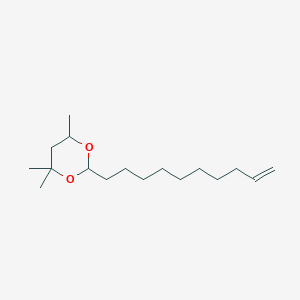

![N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide](/img/structure/B14726590.png)
